molecular formula C19H19N5O4S2 B2772804 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 941880-61-1

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No. B2772804
M. Wt: 445.51
InChI Key: WLMVTGOXCQERJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapy. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cell self-renewal, and has been implicated in the development and progression of various types of cancer.

Scientific Research Applications

Synthesis and Antiviral Activity

Research on thiazole derivatives, including structures similar to 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds have been tested for in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, with some showing potential as inhibitors of purine nucleotide biosynthesis, which plays a role in viral replication processes (Srivastava et al., 1977).

Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives

Thiazole derivatives have been utilized to create thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds show promise in various pharmaceutical applications due to their structural similarity to penicillamine, a compound known for its medical benefits. The synthesis process involves Michael addition and cyclization, highlighting the versatility of thiazole derivatives in chemical synthesis (Nötzel et al., 2001).

Anticancer Activity

Thiazole derivatives have been investigated for their potential anticancer activities. One study focused on the synthesis and evaluation of thiazole-5-carboxamide derivatives, revealing that certain compounds exhibited significant anticancer activity against various cancer cell lines. This research underscores the therapeutic potential of thiazole derivatives in cancer treatment, suggesting that compounds like 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide could be valuable in the development of new anticancer drugs (Cai et al., 2016).

Antibacterial and Antifungal Activities

The synthesis of benzothiazole derivatives of sulphonamides has demonstrated that combining sulphonamide and benzothiazole structures can lead to compounds with improved antibacterial properties. Such studies indicate that thiazole derivatives, through chemical modification and hybrid compound synthesis, can serve as potent antibacterial and antifungal agents, offering new avenues for antimicrobial drug development (Ikpa et al., 2020).

properties

IUPAC Name

2-(phenylcarbamoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c20-30(27,28)15-8-6-13(7-9-15)10-11-21-17(25)16-12-29-19(23-16)24-18(26)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMVTGOXCQERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

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